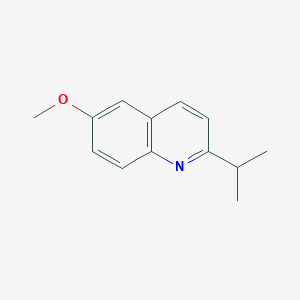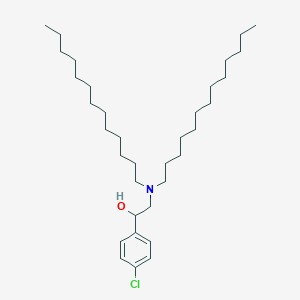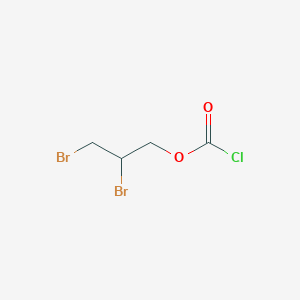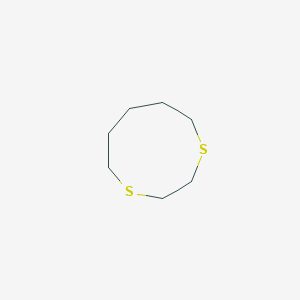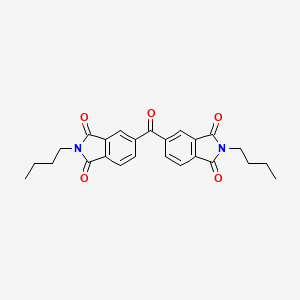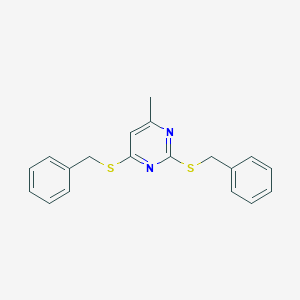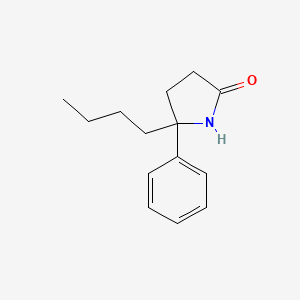
5-Butyl-5-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-phenyl-2-pyrrolidinone is a heterocyclic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-phenyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a butyl-substituted amine with a phenyl-substituted carbonyl compound, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carbonyl group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol .
Aplicaciones Científicas De Investigación
5-Butyl-5-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Butyl-5-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A simpler analog without the butyl and phenyl groups.
5-Phenyl-2-pyrrolidinone: Lacks the butyl group but retains the phenyl group.
5-Butyl-2-pyrrolidinone: Lacks the phenyl group but retains the butyl group.
Uniqueness: This dual substitution can lead to increased biological activity and specificity compared to its simpler analogs .
Propiedades
Número CAS |
6139-27-1 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
5-butyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-14(11-9-13(16)15-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,16) |
Clave InChI |
CHOKEQLKMIBXOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCC(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


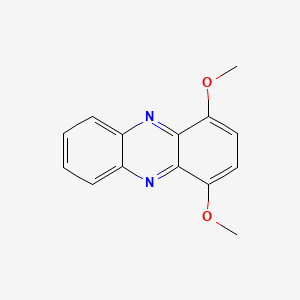
acetic acid](/img/structure/B14725083.png)


